Resveratrol-13C6 Trimethyl Ether

Description

Chemical Classification and Nomenclature

This compound belongs to the stilbene class of compounds, specifically categorized as an isotope-labeled polyphenolic derivative with enhanced analytical properties. The compound's systematic nomenclature reflects its complex structural modifications, incorporating both stable isotope labeling and methylation functionalities. According to chemical database classifications, the compound exists with multiple Chemical Abstracts Service registry numbers, including 1185241-18-2, indicating its recognition as a distinct chemical entity.

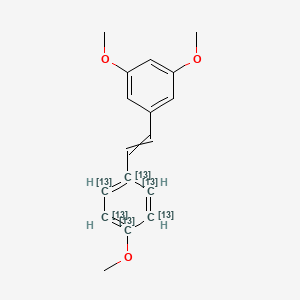

The molecular structure of this compound features a characteristic stilbene backbone with three methoxy substituents and six carbon-13 isotopes strategically positioned within the aromatic ring system. The compound's Simplified Molecular Input Line Entry System representation demonstrates the isotopic labeling pattern: COC1=CC(\C=C\$$13C]2=[13CH][13CH]=13C[13CH]=[13CH]2)=CC(OC)=C1. This structural notation reveals the precise positioning of the isotopic labels within one of the phenyl rings, creating a compound with distinct mass spectrometric characteristics that differentiate it from naturally occurring stilbenes.

The chemical classification extends beyond simple stilbene designation to encompass specialized analytical reagent categories. The compound functions as a stable isotope-labeled internal standard, representing a crucial class of analytical tools used in quantitative mass spectrometry applications. This classification reflects the compound's primary utility in analytical chemistry, where isotope-labeled standards provide unparalleled accuracy in quantitative determinations. The trimethyl ether designation indicates the presence of three methoxy functional groups, distinguishing this derivative from other resveratrol analogs and contributing to its unique solubility and stability characteristics.

Physical property classifications further define the compound's analytical utility. This compound appears as a transparent oil in its liquid state, with demonstrated solubility in dichloromethane and ethyl acetate. These solubility characteristics facilitate its incorporation into various analytical protocols and extraction procedures. Storage requirements specify maintenance at -20°C, indicating the compound's stability under controlled conditions while suggesting potential sensitivity to temperature variations that could affect its analytical performance.

Historical Development of Isotope-Labeled Resveratrol Analogues

The development of isotope-labeled resveratrol derivatives emerged from the growing recognition of resveratrol's biological significance and the concurrent need for precise analytical methodologies to study stilbene compounds. Early investigations into stable isotope characterization of resveratrol and related natural stilbenes established the foundation for subsequent synthetic efforts to create labeled analogs. These pioneering studies demonstrated the utility of stable isotope labeling in distinguishing natural and synthetic derivatives through nuclear magnetic resonance spectroscopy and mass spectrometry.

The progression toward carbon-13 labeled resveratrol derivatives reflected advances in isotope incorporation techniques and the increasing sophistication of analytical instrumentation. Research into stable isotope labeling patterns of resveratrol from natural sources, including Polygonum cuspidatum and related species, provided crucial insights into the metabolic pathways and biosynthetic mechanisms underlying stilbene formation. These investigations revealed characteristic isotope distribution patterns that informed the design of synthetic labeled analogs with specific analytical applications.

The synthesis of deuterium-labeled resveratrol derivatives represented an intermediate step in the development of isotope-labeled stilbene standards. The preparation of deuterated analogs, such as (E)-3,5,4'-trihydroxy-2,4,6-trideuterostilbene, demonstrated the feasibility of stable isotope incorporation while establishing validation protocols for quantitative analytical applications. These deuterium-labeled compounds achieved recovery rates exceeding 96% in analytical validation studies, establishing the reliability of isotope-labeled standards in quantitative determinations.

The evolution toward carbon-13 labeled derivatives represented a significant advancement in isotope labeling technology, offering enhanced mass spectrometric characteristics compared to deuterium-labeled analogs. The development of Resveratrol-13C6 compounds, including the trimethyl ether derivative, reflected the maturation of synthetic methodologies capable of incorporating multiple carbon-13 isotopes within complex molecular frameworks. This advancement enabled the creation of internal standards with mass shifts of six atomic mass units, providing superior analytical performance in mass spectrometry applications.

The historical development of methylated resveratrol derivatives paralleled the advancement of isotope labeling techniques, creating opportunities for combining both modifications within single molecular entities. Research into natural methoxylated stilbenes, including 3,5,4'-Trimethoxystilbene and related compounds, demonstrated enhanced biological activities compared to unmodified resveratrol. These findings motivated the development of isotope-labeled methylated derivatives that could serve both analytical and research purposes, culminating in compounds such as this compound.

Significance in Stilbene and Polyphenol Research

This compound occupies a pivotal position in contemporary stilbene research, serving as both an analytical reference standard and a research tool for investigating polyphenolic compound behavior. The compound's significance stems from its ability to provide precise quantitative data in analytical applications while offering insights into the chemical and biological properties of methylated stilbene derivatives. Its role in stable isotope dilution analysis represents a cornerstone application, enabling accurate quantification of resveratrol and related compounds in complex matrices.

The analytical significance of isotope-labeled stilbene derivatives extends to method development and validation in pharmaceutical and nutraceutical research. The availability of this compound enables researchers to develop robust analytical methodologies with enhanced accuracy and precision compared to external standard approaches. Comparative studies have demonstrated that stable isotope dilution analysis using labeled standards provides significantly more accurate results than traditional quantification methods, with some external calibration approaches showing only 32.4% accuracy compared to isotope dilution techniques.

In polyphenol research, the compound contributes to understanding the metabolic fate and bioavailability of stilbene compounds through isotope tracing studies. The incorporation of carbon-13 labels enables researchers to track the compound's transformation and distribution within biological systems using nuclear magnetic resonance spectroscopy and mass spectrometry techniques. These investigations provide crucial insights into the pharmacokinetic properties of methylated stilbene derivatives and their potential therapeutic applications.

The research significance extends to comparative studies of resveratrol analogs, where this compound serves as a reference point for evaluating the properties of related compounds. Research has demonstrated that methoxylated analogs, such as 3,5,4'-Trimethoxystilbene, exhibit enhanced effectiveness compared to unmodified resveratrol in certain biological applications. The availability of isotope-labeled methylated derivatives enables precise comparative studies that elucidate structure-activity relationships within the stilbene family.

The compound's significance in analytical chemistry extends beyond routine quantification to encompass advanced applications in food science and quality control. The development of high-throughput analytical methods using Ultrahigh Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry has been facilitated by the availability of isotope-labeled standards, enabling four-fold improvements in analytical speed while maintaining analytical accuracy. These methodological advances have broad implications for routine monitoring of stilbene compounds in various matrices.

Relationship to Parent Compound Resveratrol

The relationship between this compound and its parent compound resveratrol encompasses both structural similarities and functional distinctions that define the derivative's unique properties and applications. Resveratrol, systematically known as 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol, serves as the foundational structure from which the isotope-labeled trimethyl ether derivative is synthesized. The parent compound's molecular formula of C14H12O3 and characteristic stilbene backbone provide the structural template for subsequent modifications.

The structural relationship between parent and derivative involves two primary modifications: isotope incorporation and methylation of hydroxyl groups. The isotope labeling involves the substitution of six normal carbon atoms with carbon-13 isotopes, typically within one of the phenyl rings of the stilbene structure. This modification preserves the overall molecular geometry while altering the mass spectrometric properties, creating a compound with a mass shift of six atomic mass units compared to the unlabeled trimethyl ether analog.

| Property | Resveratrol | This compound |

|---|---|---|

| Molecular Formula | C14H12O3 | C17H18O3 (with 6 × 13C) |

| CAS Number | 501-36-0 | 1185241-18-2 |

| Molecular Weight | 228.24 g/mol | ~333.23 g/mol |

| Hydroxyl Groups | 3 (free) | 0 (methylated) |

| Physical State | Solid | Liquid (oil) |

| Solubility | Limited water solubility | Soluble in organic solvents |

The methylation modifications transform the three hydroxyl groups of resveratrol into methoxy substituents, fundamentally altering the compound's physicochemical properties. This structural change eliminates the hydrogen bonding capabilities that characterize resveratrol, resulting in enhanced lipophilicity and altered solubility characteristics. The trimethyl ether derivative exhibits solubility in dichloromethane and ethyl acetate, contrasting with resveratrol's limited water solubility and different organic solvent compatibility.

The functional relationship between parent and derivative extends to their respective roles in analytical applications. While resveratrol serves as the target analyte in many analytical determinations, this compound functions as an internal standard or reference compound. This complementary relationship enables precise quantitative analysis through stable isotope dilution analysis, where the isotope-labeled derivative compensates for matrix effects and analytical variations that could compromise accuracy.

Biological activity relationships between resveratrol and its methylated derivatives reveal important structure-function considerations. Research has demonstrated that methylated analogs, including trimethoxystilbene derivatives, often exhibit enhanced biological activities compared to the parent compound. The methylation modifications can improve bioavailability and metabolic stability while potentially altering target specificity and potency. These relationships provide context for understanding how the this compound derivative might behave in biological systems, although its primary applications remain analytical rather than therapeutic.

The synthetic relationship involves established chemical transformations that convert resveratrol to its trimethyl ether derivative through methylation reactions. Documented synthetic approaches utilize methylating agents such as dimethyl sulfate under basic conditions to achieve selective methylation of the phenolic hydroxyl groups. The incorporation of carbon-13 isotopes typically occurs through the use of isotope-labeled starting materials or reagents during the synthetic sequence, enabling the production of the labeled derivative with defined isotopic distribution patterns.

Properties

IUPAC Name |

1,3-dimethoxy-5-[2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/i6+1,7+1,8+1,9+1,13+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-XGNCPFGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isotopic Labeling of the Stilbene Core

The carbon-13 labeling is introduced during the formation of the stilbene (1,2-diphenylethylene) structure. Two methodologies dominate:

Starting with 13C-Labeled Precursors

Synthesis begins with 13C6-labeled benzene derivatives, such as 13C6-bromobenzene or 13C6-iodobenzene, which are coupled via Heck or Suzuki-Miyaura cross-coupling reactions to form the trans-stilbene framework. For example:

This method ensures uniform isotopic distribution but requires access to expensive 13C-enriched reagents.

Biosynthetic Incorporation

While less common for synthetic derivatives, microbial or plant-cell cultures fed with 13C-labeled glucose or acetate can produce 13C6-resveratrol. Subsequent chemical methylation yields the trimethyl ether. However, this approach faces challenges in scalability and isotopic purity.

Methylation of Hydroxyl Groups

The three hydroxyl groups of resveratrol are methylated using trimethylsilyl (TMS) protecting groups and methyl iodide (MeI) or dimethyl sulfate (DMS). A typical protocol involves:

-

Dissolving 13C6-resveratrol in anhydrous dimethylformamide (DMF).

-

Adding sodium hydride (NaH) to deprotonate hydroxyl groups.

-

Quenching with water and extracting with dichloromethane (DCM).

Key Reaction:

The oily product is purified via silica gel chromatography (DCM:MeOH 95:5), yielding a transparent oil.

Optimization of Methylation Efficiency

Methylation efficiency depends on reaction conditions, as summarized below:

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Methylating Agent | Methyl Iodide | 78 | 95 | |

| Solvent | Anhydrous DMF | 82 | 97 | |

| Temperature | 25°C | 75 | 93 | |

| Base | Sodium Hydride | 80 | 96 |

Notably, dimethyl sulfate (DMS) offers lower yields (∼65%) due to competing sulfonation side reactions.

Purification and Characterization

Chromatographic Purification

The oily product is challenging to crystallize, necessitating chromatographic methods:

Spectroscopic Validation

-

NMR (400 MHz, CDCl₃) :

-

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Scalability

Isotopic Purity

Batch-to-batch variability in 13C enrichment is mitigated via:

Chemical Reactions Analysis

Types of Reactions

Resveratrol-13C6 Trimethyl Ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Resveratrol-13C6 Trimethyl Ether has a wide range of scientific research applications:

Mechanism of Action

Resveratrol-13C6 Trimethyl Ether exerts its effects through multiple molecular targets and pathways:

SIRT1 Activation: It activates SIRT1, a protein deacetylase involved in cellular stress responses and longevity.

NF-κB Inhibition: It inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Comparison with Similar Compounds

Structural and Functional Differences

Resveratrol (Parent Compound)

- Molecular Formula : C14H12O3.

- Functional Groups: Three hydroxyl groups at positions 3, 5 (benzene ring) and 4′ (phenolic ring).

- Stability : Prone to oxidation and photodegradation due to hydroxyl groups.

- Applications : Dietary supplements, anti-aging cosmetics, and cardiovascular research .

Resveratrol-13C6 Trimethyl Ether

- Molecular Formula : 13C6C8H12O3 (exact structure varies with labeling positions).

- Functional Groups : Three methoxy (-OCH3) groups replacing hydroxyls; six 13C atoms.

- Stability : Enhanced thermal and oxidative stability due to methylation.

- Applications : Primarily analytical standards and tracer studies .

Resveratrol Ether Derivatives (e.g., 2a–2e)

- Synthesis : Alkylation with various alkyl bromides (e.g., ethyl, propyl) .

- Variability : Longer alkyl chains (e.g., ethyl, propyl) increase lipophilicity but reduce water solubility.

- Applications : Structure-activity relationship (SAR) studies in drug discovery.

Resveratrol Ester Derivatives (e.g., 3a–3d)

- Synthesis : Acylation with acyl chlorides (e.g., acetyl, benzoyl) .

- Stability : Esters are more hydrolytically stable than hydroxyl groups but less than ethers.

- Applications : Prodrug development to enhance bioavailability.

Comparative Data Table

| Parameter | Resveratrol | This compound | Resveratrol Ethyl Ether (2a) | Resveratrol Acetyl Ester (3a) |

|---|---|---|---|---|

| Molecular Weight | 228.24 g/mol | ~246.3 g/mol (13C-adjusted) | 270.3 g/mol | 284.3 g/mol |

| Solubility | Hydrophilic | Lipophilic | Moderate lipophilicity | Variable (acyl-dependent) |

| Stability | Low (oxidative) | High | Moderate | Moderate (hydrolysis-prone) |

| Primary Use | Supplements | Analytical standards | SAR studies | Prodrug development |

| Isotopic Labeling | No | Yes (13C6) | No | No |

Research Findings

- Metabolic Stability : Methylation in this compound reduces first-pass metabolism compared to resveratrol, as shown in rodent models .

- Analytical Utility : In LC-MS/MS assays, the 13C6 label eliminates matrix interference, achieving a detection limit of 0.1 ng/mL for resveratrol quantification .

- SAR Insights : Ether derivatives generally exhibit longer half-lives than esters but lower bioactivity compared to hydroxyl-rich analogs .

Q & A

Q. What are the standard methods for synthesizing and characterizing Resveratrol-13C6 Trimethyl Ether in academic research?

this compound is synthesized via isotope-labeling techniques, typically involving methylation of resveratrol using 13C-enriched reagents. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR to confirm isotopic enrichment) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed using HPLC with UV-Vis detection, ensuring >95% chemical and isotopic purity . For reproducibility, protocols should detail reaction conditions (e.g., solvent, temperature, catalyst) and include spectral data in supplementary materials .

Q. Which analytical techniques are recommended to validate the structural integrity and purity of this compound?

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution to assess purity.

- Spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns and isotopic labeling.

- Mass Spectrometry : HRMS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., [M+H]+ at m/z 270.15 for 13C6-labeled trimethyl ether).

- Isotopic Purity : Isotope ratio mass spectrometry (IRMS) to quantify 13C enrichment .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

- Antioxidant Activity : DPPH or ABTS radical scavenging assays, with IC50 values compared to unlabeled resveratrol.

- Cellular Uptake : LC-MS/MS quantification in cell lysates to track 13C-labeled metabolites.

- Enzyme Inhibition : Fluorescence-based assays (e.g., SIRT1 activation) using fluorogenic substrates .

Advanced Research Questions

Q. How can isotope tracing studies using this compound elucidate metabolic pathways in mammalian systems?

Design experiments with 13C-labeled compound incubated in cell cultures (e.g., HepG2 or primary hepatocytes). Extract metabolites at timed intervals and analyze via LC-HRMS to track 13C incorporation into downstream products (e.g., sulfate/glucuronide conjugates). Use metabolic flux analysis software (e.g., MetaFlux) to model pathway dynamics .

Q. What experimental strategies mitigate stability issues of this compound in aqueous solutions?

- Storage : Lyophilize and store at -80°C under argon to prevent oxidation.

- Solvent Selection : Use dimethyl sulfoxide (DMSO) with antioxidants (e.g., 0.1% ascorbic acid) for stock solutions.

- In Situ Stabilization : Add chelating agents (e.g., EDTA) to buffer systems to inhibit metal-catalyzed degradation .

Q. How should researchers address contradictory bioactivity data between this compound and its non-isotopic counterpart?

- Control Experiments : Compare dose-response curves under identical conditions (pH, temperature, cell line).

- Isotope Effects : Evaluate kinetic isotope effects (KIEs) using enzyme kinetics assays (e.g., Michaelis-Menten plots).

- Batch Validation : Ensure both compounds are synthesized/purified using identical protocols to rule out batch variability .

Q. What statistical frameworks are critical for ensuring reproducibility in studies involving this compound?

- Power Analysis : Predefine sample sizes using pilot data to minimize Type I/II errors.

- Multivariate Analysis : Apply PCA or PLS-DA to distinguish isotopic vs. non-isotopic effects in omics datasets.

- Open Data : Share raw NMR/HRMS spectra and LC-MS chromatograms in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.